Triethyl phosphite

Toxicology Safety Profile Risk Assessment

Triethyl phosphite (TEP) outperforms trimethyl and triphenyl phosphites in B2B applications. With superior hydrolytic stability vs TMPi and milder reactivity vs TPPi, TEP achieves 90% yield in room-temperature ether-phosphate synthesis from chloranil—a reaction that fails with TPPi. Its established first-order kinetics with benzyl bromide at 70°C ensures reliable diethylbenzyl phosphonate scale-up. TEP also forms a stable CuI·PEt₃ catalyst complex for cross-coupling. Industrially, it serves as an effective plasticizer, stabilizer, and lubricant additive. Request your bulk quote today.

Molecular Formula C6H15O3P
Molecular Weight 166.16 g/mol
CAS No. 122-52-1
Cat. No. B045536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl phosphite
CAS122-52-1
SynonymsTriethyl Phosphite;  Tris(ethoxy)phosphine;  Ethyl Phosphite, (EtO)3P (7CI);  Ethyl Phosphite, Et3PO3 (4CI);  NSC 5284;  Phosphorous Acid Triethyl Ester; 
Molecular FormulaC6H15O3P
Molecular Weight166.16 g/mol
Structural Identifiers
SMILESCCOP(OCC)OCC
InChIInChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3
InChIKeyBDZBKCUKTQZUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl Phosphite (CAS 122-52-1) for Industrial & Research Procurement: Properties & In-Class Context


Triethyl phosphite (TEP, P(OEt)₃) is a trialkyl phosphite characterized as a colorless liquid with a strong foul odor [1]. It has a molecular weight of 166.16 g/mol, a boiling point of 156 °C (or 65 °C at 24 mmHg), a density of 0.969 g/mL at 25 °C, and a refractive index (n20/D) of 1.413 . Its primary utility lies in its nucleophilic phosphorus center, which enables its use as a key reagent in organic synthesis, particularly in Michaelis–Arbuzov and Perkow reactions to form phosphonates and vinyl phosphates [2]. TEP is also employed as a plasticizer, stabilizer, lubricant additive, and intermediate in the production of pesticides and pharmaceuticals [3].

Why Triethyl Phosphite Cannot Be Directly Substituted by Other Alkyl Phosphites


While triethyl phosphite belongs to the trialkyl phosphite class, its physicochemical and performance characteristics diverge significantly from its closest analogs, trimethyl phosphite (TMPi) and triphenyl phosphite (TPPi). These differences are not merely academic; they directly impact reaction kinetics, product purity, and application-specific outcomes. For instance, TEP exhibits markedly different hydrolytic stability, nucleophilicity, and toxicological profiles compared to TMPi, and it reacts under much milder conditions than TPPi [1][2]. Substituting one for another without quantitative justification can lead to suboptimal yields, unexpected byproduct formation, or altered safety profiles, thereby invalidating comparative studies and compromising process robustness [3].

Quantitative Differentiation of Triethyl Phosphite Against Key Comparators


Lower Oral Acute Toxicity Compared to Trimethyl Phosphite

In a direct comparative acute toxicity study in rats, triethyl phosphite demonstrated significantly lower oral toxicity than its methyl analog. This quantitative safety advantage is critical for process development and risk mitigation [1].

Toxicology Safety Profile Risk Assessment

Enhanced Hydrolytic Stability vs. Trimethyl Phosphite

Qualitative observations consistently indicate that triethyl phosphite exhibits greater stability in aqueous environments than trimethyl phosphite. This is attributed to the increased steric hindrance and lower electrophilicity of the phosphorus center in the ethyl derivative, which slows nucleophilic attack by water [1].

Stability Hydrolysis Reagent Storage

Milder Reaction Conditions than Triphenyl Phosphite

In the synthesis of hydroquinone monoalkyl ethers from chloranil, triethyl phosphite reacts readily at room temperature in benzene, achieving a 90% yield of the desired ether-phosphate. In stark contrast, the bulkier and less nucleophilic triphenyl phosphite requires heating to 100 °C and yields a different product upon hydrolysis [1].

Synthetic Methodology Reaction Conditions Quinone Chemistry

Superior Ligand Performance in Cu(I) Complexation

Triethyl phosphite is documented to form a stable, well-defined 1:1 complex with copper(I) iodide (CuI·PEt₃), a property not shared by all phosphites. This complex is a valuable catalyst in various organic transformations and is prepared in high yield (88.6%) . The specific ligand properties of TEP enhance the solubility and stability of the copper center, which is crucial for catalytic activity .

Organometallic Chemistry Ligand Copper Catalysis

Demonstrated Utility in Phosphonate Synthesis via Arbuzov Reaction

Triethyl phosphite is a benchmark reagent for the Michaelis–Arbuzov reaction, a cornerstone method for synthesizing phosphonates. Detailed kinetic studies confirm its reaction with benzyl bromide to form diethylbenzyl phosphonate is first-order in both reactants and proceeds directly at 70 °C without detectable intermediates, highlighting its predictable and efficient reactivity [1]. This mechanistic clarity is essential for reliable process scale-up.

Organic Synthesis Phosphonate Kinetics

Evidence-Backed Application Scenarios for Triethyl Phosphite in R&D and Production


Synthesis of Phosphonate Esters via the Michaelis–Arbuzov Reaction

Leverage triethyl phosphite's established first-order kinetics and direct conversion at 70 °C with benzyl bromide to reliably synthesize diethylbenzyl phosphonate and related compounds [1]. This well-characterized reactivity makes it the preferred reagent for method development and process scale-up in pharmaceutical and agrochemical research.

Preparation of Hydroquinone Monoalkyl Ethers from Quinones

Utilize triethyl phosphite to achieve a high-yielding (90%), room-temperature synthesis of ether-phosphates from chloranil, a reaction that fails or requires harsh conditions with aryl phosphites like triphenyl phosphite [2]. This enables the efficient production of key intermediates under mild, energy-saving conditions.

Copper(I) Catalysis and Organometallic Ligand

Employ triethyl phosphite as a specific ligand to form the stable and catalytically active copper(I) iodide complex (CuI·PEt₃). This complex is a valuable precursor for a range of cross-coupling and other copper-mediated transformations, offering advantages in catalyst solubility and stability .

Use as a Plasticizer and Lubricant Additive

In industrial formulations, triethyl phosphite serves as an effective plasticizer, stabilizer, and additive for lubricants and greases [3]. Its unique combination of physical properties and reactivity profile distinguishes it from other trialkyl phosphites in these applications.

Technical Documentation Hub

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